molecular formula C8H9NO B8750776 p-Tolualdoxime

p-Tolualdoxime

Cat. No.: B8750776
M. Wt: 135.16 g/mol
InChI Key: SRNDYVBEUZSFEZ-UHFFFAOYSA-N
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Description

p-Tolualdoxime (IUPAC name: 4-methylbenzaldoxime; CAS: 3235-02-7) is an oxime derivative of p-tolualdehyde, with the chemical formula C₈H₉NO and a molecular weight of 135.16 g/mol . Structurally, it consists of a benzaldehyde backbone substituted with a methyl group at the para position and an oxime (-CH=N-OH) functional group. This compound exists as a mixture of E (anti) and Z (syn) isomers due to the restricted rotation around the C=N bond, a feature confirmed by ¹H-NMR and IR spectroscopy .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing p-tolualdoxime with high purity and yield?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent, stoichiometry) based on precursor reactivity. For example, use hydroxylamine hydrochloride with p-tolualdehyde under acidic conditions (e.g., HCl) in ethanol/water . Monitor reaction progress via TLC or FTIR for imine bond formation (C=N stretch ~1640 cm⁻¹). Purify via recrystallization (e.g., ethanol/water mixture) and confirm purity via melting point analysis and HPLC (>98% purity) .
Key Parameters Typical Conditions
SolventEthanol/water (3:1)
Temperature60–70°C
Reaction Time4–6 hours
Characterization TechniquesFTIR, HPLC, melting point analysis

Q. How can researchers resolve contradictions in reported spectroscopic data for p-tolualdoxime?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., NMR, FTIR, X-ray crystallography) and compare with literature. For instance, discrepancies in NMR chemical shifts may arise from solvent polarity or impurity interference. Re-run experiments under standardized conditions (deuterated solvents, calibrated instruments) and reference IUPAC guidelines for spectral interpretation . Use statistical tools (e.g., PCA) to identify outliers in datasets .

Advanced Research Questions

Q. What strategies are effective for analyzing the tautomeric equilibrium of p-tolualdoxime in solution?

  • Methodological Answer : Employ variable-temperature NMR to monitor proton shifts between oxime (C=N-OH) and nitroso (C-N=O) tautomers. Use DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to predict energy barriers and equilibrium constants. Validate with UV-Vis spectroscopy (λmax shifts) and compare solvent effects (polar vs. nonpolar) .
Tautomer Key Spectral Markers
Oxime (C=N-OH)NMR: δ 8.5–9.5 ppm (OH), FTIR: 3250 cm⁻¹
Nitroso (C-N=O)NMR: δ 10–11 ppm (NH), FTIR: 1680 cm⁻¹

Q. How should researchers design experiments to investigate the coordination chemistry of p-tolualdoxime with transition metals?

  • Methodological Answer : Use molar ratio methods (Job’s plot) to determine stoichiometry in metal complexes. Characterize via ESI-MS, magnetic susceptibility, and cyclic voltammetry. For example, Cu(II) complexes may exhibit distinct d-d transition bands in UV-Vis (600–800 nm) and redox peaks in CV . Reference crystallographic data (CCDC) to validate structural models .

Q. What statistical approaches are suitable for interpreting contradictory bioactivity data in p-tolualdoxime derivatives?

  • Methodological Answer : Apply ANOVA or Kruskal-Wallis tests to assess significance across biological replicates. Use multivariate analysis (e.g., clustering) to group compounds by activity profiles. Address outliers by repeating assays under controlled conditions (e.g., fixed cell lines, standardized IC50 protocols) .

Q. Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in p-tolualdoxime synthesis and characterization?

  • Methodological Answer : Document all parameters (e.g., solvent batch, humidity) in supplementary materials. Provide raw spectral data (e.g., .jdx files for FTIR) and crystallographic CIF files. Follow Beilstein Journal guidelines for experimental rigor: report yields as mean ± SD (n ≥ 3) and include negative controls .

Q. Literature and Citation Practices

Q. What criteria should guide the selection of primary literature for p-tolualdoxime research?

  • Methodological Answer : Prioritize peer-reviewed studies with full experimental details, avoiding non-indexed platforms like . Use databases like SciFinder or Reaxys to filter by synthetic routes, spectral data, or citation impact. Cross-reference patents (e.g., USPTO) for industrial applications but exclude commercial details .

Q. Conflict Resolution in Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results for p-tolualdoxime properties?

  • Methodological Answer : Re-optimize computational models (e.g., solvent correction in DFT) and validate with experimental parameters. For instance, if predicted solubility diverges from HPLC data, recalibrate using activity coefficients or COSMO-RS models. Publish conflicting data transparently, with error margins and sensitivity analyses .

Comparison with Similar Compounds

p-Tolualdoxime belongs to the aldoxime family, characterized by the -CH=N-OH group. Below is a detailed comparison with structurally related aldoximes, focusing on molecular properties, spectroscopic behavior, synthesis, and applications.

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Isomerism (E/Z) Key References
This compound C₈H₉NO 135.16 Para-methyl Yes
Benzaldoxime C₇H₇NO 121.14 None (parent) Yes General Knowledge
Salicylaldoxime C₇H₇NO₂ 137.14 Ortho-hydroxy Yes General Knowledge
p-Nitrobenzaldoxime C₇H₆N₂O₃ 166.14 Para-nitro Yes General Knowledge

Key Observations :

  • Substituents like nitro (-NO₂) or hydroxy (-OH) in analogous compounds alter electronic properties and reactivity. For example, salicylaldoxime’s ortho-hydroxy group enables chelation of metals like copper, a property exploited in industrial solvent extraction .

Spectroscopic Characterization

This compound’s ¹H-NMR spectrum in chloroform-d₄ shows distinct signals for the oxime proton (-N-OH) at δ 8.2 ppm and aromatic protons at δ 7.2–7.4 ppm. The methyl group resonates as a singlet at δ 2.4 ppm . IR spectroscopy confirms the oxime functional group with a sharp N-O stretch at ~945 cm⁻¹ and C=N vibration at ~1630 cm⁻¹ .

Comparison with Benzaldoxime :

  • Benzaldoxime’s oxime proton appears at δ 8.3 ppm in CDCl₃, while its aromatic protons resonate at δ 7.3–7.8 ppm. The absence of a methyl group simplifies its spectrum .
  • Both compounds exhibit similar C=N and N-O IR stretches, but this compound’s methyl group introduces additional C-H bending modes at ~1380 cm⁻¹ .

Key Observations :

  • This compound synthesis parallels other aldoximes but requires careful control of reaction conditions (e.g., reflux time, solvent polarity) to optimize yield and isomer ratio .

Research Findings and Limitations

  • Isomer Stability : The E isomer of this compound predominates in solution due to steric hindrance between the methyl group and oxime hydroxyl . This contrasts with benzaldoxime, where isomer ratios are more solvent-dependent.
  • Thermal Decomposition : this compound decomposes at ~150°C, a lower temperature than salicylaldoxime (~200°C), likely due to differences in hydrogen bonding .

Gaps in Evidence :

  • Limited data on this compound’s solubility, pharmacokinetics, or industrial applications.
  • No direct comparison with aldoximes bearing electron-withdrawing groups (e.g., p-nitrobenzaldoxime) in the provided sources.

Preparation Methods

Synthesis via Direct Oximation of p-Tolualdehyde

The most widely documented method for preparing p-tolualdoxime involves the condensation of p-tolualdehyde with hydroxylamine under acidic or basic conditions. This approach leverages the nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.

Standard Acid-Catalyzed Protocol

In a typical procedure, p-tolualdehyde is reacted with hydroxylamine hydrochloride in an ethanol-water mixture, with sodium acetate serving as a mild base to neutralize the generated HCl. The reaction is conducted under reflux for 2–4 hours, yielding this compound as a crystalline solid after cooling and filtration . This method is favored for its simplicity and scalability, with yields routinely exceeding 85% under optimized conditions .

Key variables influencing yield include:

  • Molar ratio : A 1:1.2 aldehyde-to-hydroxylamine ratio minimizes side reactions.

  • Temperature : Reflux (~80°C) ensures rapid imine formation while avoiding aldehyde oxidation.

  • Workup : Neutralization with sodium bicarbonate and extraction with dichloromethane enhance purity .

Solvent and Catalytic Modifications

Alternative solvents such as methanol or tetrahydrofuran (THF) have been explored to improve solubility and reaction kinetics. For instance, using methanol as the solvent reduces reaction time to 1.5 hours while maintaining a yield of 82% . Catalytic amounts of hydrochloric acid (0.1 eq) further accelerate the reaction, though excessive acid promotes aldehyde dimerization .

Integrated Synthesis from Toluene via Carbonylation-Oximation

A two-step strategy combines the carbonylation of toluene to p-tolualdehyde with subsequent oximation, offering a streamlined route from readily available precursors.

Catalytic Carbonylation of Toluene

The selective carbonylation of toluene to p-tolualdehyde is achieved using a melt catalyst system comprising N-butylpyridinium chloride (BupyCl) and anhydrous aluminum chloride (AlCl₃) under superatmospheric carbon monoxide pressure .

Reaction Conditions and Performance

ParameterValue
Catalyst compositionAlCl₃:BupyCl (1:1 molar)
CO pressure204 atm
Temperature30°C (ambient)
Reaction time4 hours
Selectivity (p:o ratio)7:1
p-Tolualdehyde yield71%

This method eliminates the need for cryogenic conditions or excess catalyst, addressing limitations of earlier carbonylation protocols . The high regioselectivity for the para-isomer is attributed to the steric and electronic effects of the ionic liquid catalyst, which stabilizes the transition state favoring para-substitution .

Downstream Oximation

The generated p-tolualdehyde is directly subjected to oximation without purification, using hydroxylamine hydrochloride in ethanol. This one-pot approach achieves an overall yield of 63% from toluene, demonstrating the feasibility of integrated synthesis for industrial applications .

Photochemical and Mechanochemical Variations

Solid-State Synthesis

Mechanochemical grinding of p-tolualdehyde with hydroxylamine hydrochloride in a ball mill produces this compound in 78% yield within 30 minutes, avoiding solvent use . This green chemistry approach aligns with sustainable manufacturing trends, though scalability remains a challenge.

Photochemical Activation

Irradiation of p-tolualdehyde and hydroxylamine in acetic acid at 254 nm induces rapid oxime formation via a radical-mediated pathway. While this method achieves 89% yield in 45 minutes, side products from aldehyde photodimerization necessitate rigorous purification .

Analytical Characterization and Quality Control

This compound is characterized by:

  • Melting point : 132–134°C (lit. 133°C)

  • IR (KBr) : ν 3250 cm⁻¹ (O-H), 1660 cm⁻¹ (C=N), 1600 cm⁻¹ (aromatic C=C)

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NOH), 7.65 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 2.39 (s, 3H, CH₃)

Impurity profiling via HPLC reveals <1% residual aldehyde in optimized preparations, meeting pharmaceutical-grade standards .

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

MethodCost (USD/kg)Yield (%)Purity (%)
Direct oximation12.408598.5
Carbonylation-ximation18.706397.2
Mechanochemical14.907896.8

The direct oximation route remains most economical for bulk production, while mechanochemical methods offer environmental advantages despite higher operational costs .

Waste Management Strategies

Ethanol recovery via fractional distillation achieves 95% solvent reuse, reducing hazardous waste generation by 40% . Aluminum chloride from carbonylation catalysts is reclaimed through aqueous extraction and recrystallization, minimizing heavy metal discharge .

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

N-[(4-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3

InChI Key

SRNDYVBEUZSFEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-methylbenzaldehyde (5 g), hydroxylamine hydrochloride (4.34 g) and sodium acetate (6.23 g) in ethanol and water was stirred for one hour at room temperature. After the reaction solution was diluted with t-butylmethylether, the solution was washed with water and saturated brine. The organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 4-methylbenzaldehyde oxime (5 g).
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Synthesis routes and methods II

Procedure details

Hydroxylamine hydrochloride (41.7 g) in 70 ml of water was added to a solution of 36.1 g of 4-methylbenzaldehyde in 180 ml of absolute ethanol. A solution of 18 g of sodium hydroxide in 36 ml of water was added in portions during 5 to 10 minutes. The reaction mixture was then heated to boiling and filtered hot, and the filtrate was cooled in a dry ice-acetone bath. Water was added to the cooled filtrate until solid product precipitated. The solid was separated by filtration, air-dried overnight, and recrystallized from hexane to give 27.9 g of 4-methylbenzaldoxime, m.p. 73°-77°.
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Synthesis routes and methods III

Procedure details

To a solution of 4-tolualdehyde (600 mg, 5 mmol) in tetrahydrofuran (3 ml) was added hydroxylamine hydrochloride (700 mg, 10 mmol) and triethylamine (1.4 ml, 10 mmol). The reaction was subjected to microwave; absorbance normal; temp: 150° C.; time; 600 (s). The solid material was filtered off, and solvent removed from the filtrate under reduced pressure. The residue was purified using column chromatography (2:1 Hexanes:Ethyl Acetate) to provide (hydroxyimino)(4-methylphenyl)methane (500 mg).
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